molecular formula C24H21BrN2O6 B12025396 [4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

Cat. No.: B12025396
M. Wt: 513.3 g/mol
InChI Key: VQTCXVWKRAXEOT-VULFUBBASA-N
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Description

[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, methoxy groups, and a hydrazinylidene moiety. Its intricate molecular arrangement makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the bromination of a suitable aromatic precursor, followed by the introduction of the methoxybenzoyl and hydrazinylidene groups through condensation reactions. The final step involves esterification to form the dimethoxybenzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, [4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activity makes it a candidate for research in drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents for various diseases.

Medicine

In medicine, the compound may be investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Research in this area aims to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H21BrN2O6

Molecular Weight

513.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C24H21BrN2O6/c1-30-20-7-5-4-6-18(20)23(28)27-26-14-16-12-17(25)9-11-19(16)33-24(29)15-8-10-21(31-2)22(13-15)32-3/h4-14H,1-3H3,(H,27,28)/b26-14+

InChI Key

VQTCXVWKRAXEOT-VULFUBBASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OC)OC

Origin of Product

United States

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